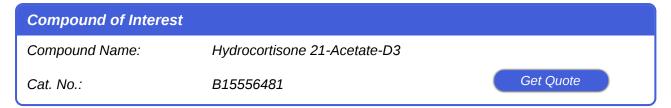


Hydrocortisone 21-Acetate-D3: A Technical and Safety Compendium

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical and safety overview based on available data for Hydrocortisone 21-Acetate. A specific Safety Data Sheet (SDS) for the deuterated form, **Hydrocortisone 21-Acetate-D3**, was not located. The safety and handling precautions for the deuterated compound are expected to be largely similar to the non-deuterated form.

Section 1: Chemical and Physical Properties

Hydrocortisone 21-Acetate is the synthetic acetate ester of hydrocortisone, a glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] The acetate group enhances the molecule's stability and facilitates its absorption.[2]



Property	Value	References
Molecular Formula	C23H32O6	[1][3][4][5][6][7]
Molecular Weight	404.50 g/mol	[1][3][4][5][6][8][9][10]
CAS Number	50-03-3	[3][4][5][7][8][9][10][11]
Appearance	White crystalline powder	[8][12][13]
Melting Point	223 °C (decomposition)	[4][8]
Solubility	Soluble in DMF and dioxane. Slightly soluble in chloroform, ethanol (4 mg/mL), methanol, ether, and water.[8] Soluble in DMSO (≥13.3 mg/mL).[14]	[8][14]
Specific Gravity (bulk)	0.5	[12]

Section 2: Safety and Hazard Information

Hydrocortisone 21-Acetate is considered a hazardous substance.[12] It is classified for reproductive toxicity and may cause damage to organs through prolonged or repeated exposure.[11][15][16]

GHS Hazard Classification



Hazard Class	Category	Hazard Statement	References
Reproductive Toxicity	1A / 1B / 2	H360/H361: May damage fertility or the unborn child.	[3][6][11][15][16]
Specific Target Organ Toxicity (Repeated Exposure)	2	H373: May cause damage to organs through prolonged or repeated exposure.	[11][15][16]
Acute Toxicity (Oral, Dermal, Inhalation)	4	H302/H312/H332: Harmful if swallowed, in contact with skin or if inhaled.	[11]

Toxicological Data

Test	Species	Route	Value	References
LD50	Rat	Intraperitoneal	2300 mg/kg	[12]
LD50	Rat	Subcutaneous	45.05 mg/kg	[12]
LD50	Mouse	Intraperitoneal	2300 mg/kg	[3]

Section 3: Handling, Storage, and First Aid Handling and Personal Protection

- Engineering Controls: Handle in a well-ventilated area, preferably in a laboratory hood with a high-efficiency particulate air (HEPA) filter.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Safety glasses with side-shields.[3]
 - Skin Protection: Protective gloves and clothing.[3][15]
 - Respiratory Protection: Use a dust respirator.[3][12]



 Hygiene Measures: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[12]

Storage

- Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[12][13]
- Store locked up and away from incompatible materials such as oxidizing agents.[12][13][15]

First Aid Measures

Exposure	Procedure	References
Inhalation	Move to fresh air.	[3][15]
Skin Contact	Wash off with soap and plenty of water.	[3][15]
Eye Contact	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.	[3][15][16]
Ingestion	Rinse mouth with water.	[3][15]

Section 4: Experimental Protocols Analytical Method by Reversed-Phase HPLC

An accurate and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous estimation of hydrocortisone acetate and fusidic acid in cream formulations.[17]

- Instrumentation: Shimadzu RP-HPLC instrument with a UV detector.[17]
- Column: C18 column (150 x 4.6 mm, 5 μm).[17]
- Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid (60:40).[17]
- Flow Rate: 2 ml/min.[17]
- Injection Volume: 20 μl.[17]



Detection Wavelength: 225 nm.[17]

• Run Time: 8 minutes.[17]

In Vivo Studies

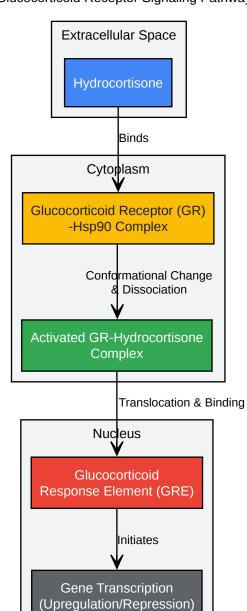
- Mouse Model of Photorefractive Keratectomy: Topical administration of 0.1% v/v
 hydrocortisone acetate reduced corneal haze.[5]
- Mouse Model of Air Pouch Cartilage Implantation: Injection of hydrocortisone acetate into the air pouch cavity enhanced cartilage degradation, while injection into the lining tissue reduced it.[5]
- Pregnancy Study in Mice: Subcutaneous injection of 25 mg/kg hydrocortisone acetate on the 10th, 11th, and 12th days of pregnancy resulted in adverse effects on embryo limb buds.[9]

Section 5: Signaling Pathway

Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which is part of a multi-protein complex in the cytoplasm.[18] This binding initiates a conformational change, leading to the dissociation of the complex and translocation of the ligand-receptor complex into the nucleus.[1][18] In the nucleus, it regulates gene expression by binding to glucocorticoid response elements (GREs) or interacting with other transcription factors.[14][19]

Glucocorticoid Receptor Signaling Pathway





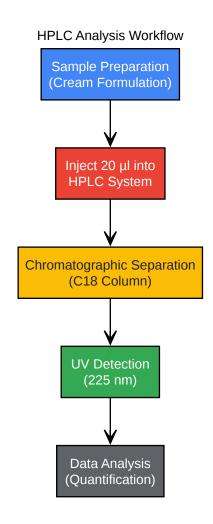
Glucocorticoid Receptor Signaling Pathway

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Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for HPLC Analysis





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Caption: HPLC Analysis Workflow.

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